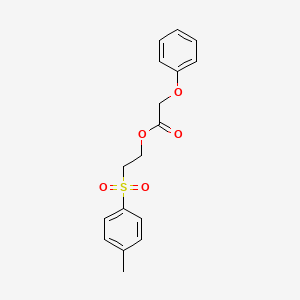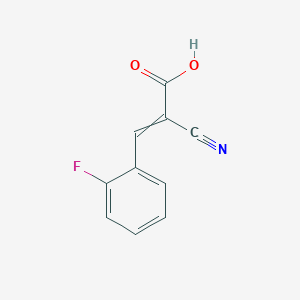![molecular formula C13H7N5O2 B8584617 7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one CAS No. 58712-59-7](/img/structure/B8584617.png)
7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that features a tetrazole ring fused with a benzopyrano-pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 5-aminotetrazole with cyanogen azide to form intermediate compounds, which are then further reacted under controlled conditions to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 2-(Tetrazol-5-yl)phenylboronic acid
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
Uniqueness
7-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
CAS No. |
58712-59-7 |
|---|---|
Molecular Formula |
C13H7N5O2 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H7N5O2/c19-11-8-2-1-5-14-13(8)20-10-4-3-7(6-9(10)11)12-15-17-18-16-12/h1-6H,(H,15,16,17,18) |
InChI Key |
AEJJPMZBFUTKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)











